Cas no 368211-06-7 (1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-)

1H-Pyrrole-2-carboxamide, N-methoxy-N-methyl-, is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of heterocyclic compounds. Its structure, featuring a pyrrole ring and a Weinreb amide moiety, makes it a useful precursor for the controlled introduction of carbonyl groups via nucleophilic addition reactions. The N-methoxy-N-methyl substituent enhances stability and reactivity, facilitating selective transformations under mild conditions. This compound is commonly employed in pharmaceutical and agrochemical research, where precise functionalization is critical. Its compatibility with a range of reagents and solvents further underscores its utility in complex synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl- structure
368211-06-7 structure
Product Name:1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-
CAS No:368211-06-7
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD12406910
CID:297543
PubChem ID:10931649
Update Time:2025-05-25

1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-
    • 1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-(9CI)
    • N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide
    • MFCD12406910
    • CS-0160371
    • AKOS009129451
    • SB63905
    • ZECXYXVZGWLLDE-UHFFFAOYSA-N
    • BS-16686
    • 1H-pyrrole-2-carboxylic acid methoxy-methyl amide
    • C78168
    • 368211-06-7
    • SCHEMBL6343186
    • DB-119949
    • MDL: MFCD12406910
    • Inchi: 1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3
    • InChI Key: ZECXYXVZGWLLDE-UHFFFAOYSA-N
    • SMILES: O(C)N(C)C(C1=CC=CN1)=O

Computed Properties

  • Exact Mass: 154.0743
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 45.33

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1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl- Suppliers

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(CAS:368211-06-7)1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:36
Price ($):329.0
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Additional information on 1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-

Comprehensive Overview of 1H-Pyrrole-2-carboxamide, N-methoxy-N-methyl- (CAS No. 368211-06-7)

1H-Pyrrole-2-carboxamide, N-methoxy-N-methyl- (CAS No. 368211-06-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrrole backbone and N-methoxy-N-methyl carboxamide functional group, serves as a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential due to its modular reactivity and compatibility with modern coupling reactions.

The growing interest in 1H-Pyrrole-2-carboxamide derivatives aligns with current trends in small molecule therapeutics and green chemistry. As the pharmaceutical industry shifts toward sustainable synthesis methods, this compound's efficient preparation via catalytic amidation or microwave-assisted reactions has become a focal point. Recent publications highlight its role in optimizing bioavailability and metabolic stability of lead compounds—a critical concern addressed in AI-driven drug design platforms.

From a structural perspective, the N-methoxy-N-methyl moiety in CAS No. 368211-06-7 enhances solubility while maintaining steric flexibility, making it valuable for fragment-based drug discovery. This feature resonates with trending searches like "improving drug-like properties" and "scaffold hopping techniques." Analytical studies using LC-MS and NMR spectroscopy confirm its stability under physiological conditions, supporting its utility in prodrug development.

Industrial applications of 1H-Pyrrole-2-carboxamide, N-methoxy-N-methyl- extend to crop protection chemicals, where its heterocyclic core contributes to novel pesticide formulations. This aligns with global demands for eco-friendly agrochemicals—a topic frequently queried in scientific databases. Patent analyses reveal its incorporation in systemic acquired resistance (SAR) inducers, demonstrating cross-disciplinary relevance.

Quality control protocols for CAS No. 368211-06-7 emphasize HPLC purity (>98%) and strict residual solvent limits, addressing regulatory concerns in GMP synthesis. These specifications cater to frequent search queries such as "pharmaceutical intermediate standards" and "scale-up challenges in heterocyclic chemistry." The compound's crystallinity and hygroscopicity data are crucial for formulation scientists optimizing solid dosage forms.

Emerging research explores the compound's structure-activity relationships (SAR) in neurological targets, coinciding with rising interest in neurodegenerative disease therapeutics. Computational models predict favorable blood-brain barrier permeability, making it a candidate for CNS drug development—a hot topic in medicinal chemistry forums. Such applications are frequently discussed alongside searches for "privileged structures in drug discovery."

Supply chain dynamics for 368211-06-7 reflect broader trends in specialty chemicals procurement, with emphasis on just-in-time manufacturing and regulatory documentation. Suppliers increasingly provide custom synthesis services and stable isotope-labeled versions, responding to demands for tracer studies in pharmacokinetics.

Environmental fate studies indicate that 1H-Pyrrole-2-carboxamide, N-methoxy-N-methyl- undergoes biodegradation via soil microorganisms, addressing green chemistry metrics queries. Its ecotoxicity profile meets OECD guidelines, supporting sustainable use in line with EPA's Safer Choice Initiative—a frequently searched regulatory framework.

In analytical method development, this compound serves as a reference standard for HPLC method validation, particularly in impurity profiling studies. Laboratories value its well-characterized UV absorption maxima and chromatographic behavior, topics often explored in analytical chemistry webinars.

The scientific community continues to investigate novel synthetic routes to 368211-06-7, with recent advances in flow chemistry and photocatalysis reducing production costs. These innovations respond to market needs for cost-effective building blocks, a recurring theme in process chemistry literature.

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Amadis Chemical Company Limited
(CAS:368211-06-7)1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-
A1157104
Purity:99%
Quantity:5g
Price ($):329.0
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